Product packaging for Boc-3-Methoxy-D-phenylalanine(Cat. No.:CAS No. 261380-37-4)

Boc-3-Methoxy-D-phenylalanine

Cat. No.: B1532676
CAS No.: 261380-37-4
M. Wt: 295.33 g/mol
InChI Key: GOHDMZILHKRUGN-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Unnatural Amino Acids in Contemporary Chemical Synthesis

Unnatural amino acids (UAAs) are amino acids that are not among the 20 common, naturally occurring proteinogenic amino acids. Their introduction into chemical synthesis has revolutionized the fields of protein engineering, drug discovery, and materials science. UAAs serve as versatile building blocks that expand the chemical diversity available to scientists, enabling the creation of molecules with enhanced stability, novel functionalities, and specific therapeutic properties. sigmaaldrich.com

The incorporation of UAAs can confer several advantageous properties. For instance, they can increase a peptide's resistance to degradation by proteases, improve its structural stability, and enhance its binding affinity and selectivity for a specific biological target. researchgate.net In drug development, introducing UAAs with specific functional groups can optimize a drug's activity and pharmacokinetic profile. The synthesis of these unique molecules can be achieved through various methods, including asymmetric catalysis and diastereoselective synthesis, which are crucial for producing optically pure compounds. qyaobio.com

Role of Phenylalanine Derivatives in Modulating Biological Activity

Phenylalanine derivatives are particularly valuable scaffolds in medicinal chemistry due to their ability to mimic natural peptides while offering greater stability. tandfonline.com By modifying the structure of phenylalanine, researchers can design molecules that interact in specific ways with biological targets like enzymes and receptors. These modifications can range from simple substitutions on the aromatic ring to more complex changes in the amino acid's core structure.

Recent research has highlighted the diverse biological roles of phenylalanine derivatives:

They are being investigated as potent inhibitors of the HIV-1 capsid (CA) protein, a crucial target for antiviral drugs. nih.gov

Novel phenylalanine derivatives have been synthesized that act as quorum sensing inhibitors, which can disrupt bacterial communication and control virulence factors. rsc.orgrsc.org

Their structural framework is essential in the design of peptidomimetics, molecules that mimic the structure of natural peptides to achieve enhanced therapeutic effects. researchgate.net

The ability to synthesize a wide variety of these derivatives, including through methods like metal-free and green chemistry, is expanding their application in creating compounds of therapeutic interest. tandfonline.com

Specific Academic Context of Boc-3-Methoxy-D-phenylalanine

This compound is a specific, non-proteinogenic amino acid derivative. The "Boc" group (tert-butoxycarbonyl) is a common protecting group used in peptide synthesis, which prevents the amino group from reacting while other parts of the molecule are being modified. The "3-Methoxy" refers to a methoxy (B1213986) group (-OCH3) attached to the third carbon of the phenyl ring. The "D" designates the stereochemistry of the molecule.

Below are the key chemical properties of this compound:

PropertyValueSource
IUPAC Name (R)-2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoic acid achemblock.com
CAS Number 261380-37-4 achemblock.com
Molecular Formula C15H21NO5 achemblock.com
Formula Weight 295.34 achemblock.com
Purity 95% achemblock.com

The "D" in this compound specifies that it is the D-enantiomer of the amino acid. In nature, most amino acids exist in the L-form and are used for protein synthesis. mdpi.com The D-enantiomers are considered "unnatural" in this context and their incorporation into peptides or other molecules has significant research implications.

The use of D-amino acids is a key strategy in drug design for several reasons:

Increased Stability: Peptides containing D-amino acids are often more resistant to proteolytic degradation, as natural proteases are stereospecific for L-amino acids. researchgate.net

Unique Conformations: The inclusion of a D-amino acid can induce specific secondary structures, such as β-turns, in peptides. chemicalbook.com

Novel Biological Activity: The different three-dimensional structure of a D-amino acid can lead to unique interactions with biological targets, sometimes resulting in higher affinity or a different mode of action compared to its L-counterpart. nih.gov

The synthesis of enantiomerically pure D-phenylalanine derivatives is an active area of research, with biocatalytic methods showing great promise. polimi.it Engineered enzymes can produce various D-phenylalanine derivatives with high enantiomeric excess, making these valuable chiral building blocks more accessible for pharmaceutical development. mdpi.compolimi.it The ability to discriminate between D- and L-enantiomers is also crucial for analysis, with specialized systems being developed for their detection. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO5 B1532676 Boc-3-Methoxy-D-phenylalanine CAS No. 261380-37-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)9-10-6-5-7-11(8-10)20-4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHDMZILHKRUGN-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679354
Record name N-(tert-Butoxycarbonyl)-3-methoxy-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261380-37-4
Record name N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261380-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-Butoxycarbonyl)-3-methoxy-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Boc 3 Methoxy D Phenylalanine

Strategies for N-Protection and Deprotection in Amino Acid Synthesis

The reversible protection of the α-amino group is a cornerstone of peptide synthesis and other synthetic routes involving amino acids. The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its stability under a range of conditions and its facile removal under specific acidic conditions. mdpi.comresearchgate.net

Boc-Protection Protocols for D-Phenylalanine Derivatives

The introduction of the Boc group onto D-phenylalanine derivatives is most commonly achieved through reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride (B1165640). mdpi.com This electrophilic reagent reacts with the nucleophilic α-amino group to form a stable carbamate (B1207046). The reaction is typically performed under mild basic or aqueous conditions to ensure the amino group is deprotonated and thus sufficiently nucleophilic. orgsyn.orggoogle.com Various conditions have been reported, demonstrating the flexibility of this transformation.

A general procedure involves dissolving the amino acid in a mixed solvent system, such as dioxane/water, ethanol, or acetone/water, and adding a base to adjust the pH. chemicalbook.comdesigner-drug.comchemicalbook.com Boc anhydride is then added, and the reaction is stirred until completion. chemicalbook.com The choice of base and solvent can be adapted depending on the specific substrate and desired reaction kinetics.

BaseSolvent SystemTemperatureTypical Reaction TimeReference(s)
Sodium Hydroxide (NaOH)tert-Butyl Alcohol / WaterRoom Temp ~ 35°COvernight chemicalbook.com
Guanidine HydrochlorideEthanol (EtOH)35-40°C~6.5 hours chemicalbook.com
Triethylamine (TEA)Acetone / Water25°C4 hours designer-drug.com
Sodium Bicarbonate (NaHCO₃)Water / Organic SolventRoom TemperatureVaries mdpi.com
4-(Dimethylamino)pyridine (DMAP)Acetonitrile (MeCN)Room TemperatureVaries mdpi.com

This table is interactive and can be sorted by clicking on the column headers.

Stereoconservative Protection and Deprotection Approaches

Maintaining the stereochemical integrity of the chiral α-carbon is paramount during the synthesis of enantiomerically pure compounds. The use of N-carbamate protecting groups like Boc is instrumental in preventing racemization during subsequent activation and coupling steps. researchgate.net The protection reaction with Boc anhydride itself does not affect the chiral center, thus proceeding with retention of configuration.

Deprotection, or the removal of the Boc group, is typically accomplished under anhydrous acidic conditions. orgsyn.org The mechanism involves protonation of the carbamate carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation. cdnisotopes.com This cation can either be trapped by a scavenger, deprotonate to form isobutylene (B52900) gas, or potentially alkylate other nucleophilic sites in the molecule. mdpi.com

Commonly used reagents for Boc deprotection include:

Trifluoroacetic Acid (TFA): Used either neat or as a solution in a solvent like dichloromethane (B109758) (DCM). mdpi.comnih.gov

Hydrogen Chloride (HCl): Typically used as a solution in an organic solvent such as dioxane, methanol (B129727), or ethyl acetate. scbt.comclearsynth.com

To prevent unwanted side reactions caused by the tert-butyl cation, "scavengers" such as anisole (B1667542) or thioanisole (B89551) are often added to the deprotection mixture. mdpi.com These electron-rich species effectively trap the cation, preventing it from causing undesired alkylation of sensitive residues (e.g., Tryptophan or Methionine) and preserving the integrity of the target molecule. The use of these established, mild acidic protocols ensures that the deprotection occurs without racemization of the α-carbon. orgsyn.org

Aromatic Ring Functionalization and Derivatization

The phenyl ring of Boc-D-phenylalanine offers a template for a wide array of chemical modifications. These functionalizations can introduce new chemical properties, steric bulk, or electronic characteristics, enabling the synthesis of diverse molecular probes, pharmaceutical intermediates, and novel peptide building blocks.

Introduction of Methoxy (B1213986) Substituents at Specific Positions

The synthesis of Boc-3-Methoxy-D-phenylalanine can be envisioned through several routes, often starting from a precursor that already contains a hydroxyl group at the desired position. A common strategy for preparing methoxy-substituted phenylalanines involves the O-methylation of a corresponding hydroxy-phenylalanine (tyrosine) derivative. nih.gov

A plausible synthetic pathway for this compound would start from the commercially available Boc-3-hydroxy-D-phenylalanine. The key transformation is the selective methylation of the phenolic hydroxyl group. This can be achieved using a variety of methylating agents under basic conditions.

Illustrative Synthetic Pathway:

Starting Material: Boc-3-hydroxy-D-phenylalanine.

Protection (if necessary): The carboxylic acid may be temporarily protected as an ester (e.g., methyl or benzyl (B1604629) ester) to prevent interference during the methylation step.

O-Methylation: The phenolic hydroxyl group is deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) in a polar aprotic solvent like dimethylformamide (DMF). A methylating agent, such as methyl iodide (MeI) or dimethyl sulfate (B86663) (DMS), is then added to form the methoxy ether. wada-ama.org

Deprotection: The temporary carboxyl protecting group is removed (e.g., by saponification for a methyl ester or hydrogenolysis for a benzyl ester) to yield the final product, this compound.

This sequence leverages well-established reactions in organic synthesis to introduce the methoxy group at the meta-position of the phenyl ring with high efficiency. wada-ama.org

Synthesis of Halogenated and Other Aromatic Analogues

The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring of phenylalanine derivatives can significantly alter their biological and physicochemical properties. nih.gov Fluorinated amino acids, in particular, are of great interest in medicinal chemistry. chemicalbook.comnih.gov Several methods exist for the synthesis of these analogues.

One powerful approach is the direct C–H functionalization of the aromatic ring. Palladium-catalyzed reactions, for example, can be used for the olefination or arylation of phenylalanine residues within peptides, demonstrating the feasibility of modifying the aromatic C-H bonds. Such methods can be directed to specific positions on the ring through the use of directing groups.

Other established synthetic strategies for halogenated phenylalanines include:

Electrophilic Aromatic Substitution: Using halogenating agents on a suitably activated phenylalanine precursor.

Synthesis from Halogenated Precursors: Employing methods like the Erlenmeyer azlactone synthesis or Knoevenagel condensation starting from a halogenated benzaldehyde. chemicalbook.com

Cross-Coupling Reactions: Utilizing Suzuki or Stille coupling reactions on a pre-functionalized (e.g., borylated or iodinated) phenylalanine derivative to introduce various substituents.

Functionalization MethodReagents/CatalystsTarget PositionDescriptionReference(s)
C-H Borylation [Ir(OMe)(COD)]₂, dtbpy, HBPinmeta-positionIridium-catalyzed borylation of meta-substituted N-Boc phenylalanine methyl esters.
C-H Olefination Pd(OAc)₂, AgOAc, Styreneortho-positionsPalladium-catalyzed olefination of the Phe residue in a dipeptide, functionalizing both ortho C-H bonds.
Radiofluorination [¹⁸F]F₂ or [¹⁸F]AcOFortho-positionDirect fluorination of 4-borono-ʟ-phenylalanine for PET imaging applications. nih.gov
Erlenmeyer Azlactone Synthesis Fluorinated Benzaldehyde, Ac₂O, NaOAcVariesCondensation reaction to form an azlactone, which is then reduced and hydrolyzed to the amino acid. chemicalbook.com

This table is interactive and can be sorted by clicking on the column headers.

Amide Bond Formation and Peptide Coupling Techniques

The primary application of this compound in synthesis is as a building block for peptides. The formation of the amide (peptide) bond requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. Over the decades, a vast array of coupling reagents has been developed to achieve this transformation efficiently, rapidly, and with minimal side reactions, particularly racemization. wada-ama.org

Modern peptide coupling often utilizes in-situ activating reagents, which convert the protected amino acid into a highly reactive species directly in the reaction vessel. wada-ama.org These reagents are broadly categorized into phosphonium (B103445) salts and aminium/uronium salts.

Common Classes of Coupling Reagents:

Phosphonium Salts: Reagents like PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP are known for their high efficiency, especially in coupling sterically hindered amino acids. wada-ama.org They generate reactive OBt or OAt esters, and their byproducts are generally considered less hazardous than those from older reagents like BOP.

Aminium/Uronium Salts: This class includes widely used reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU. chemicalbook.comwada-ama.org HATU, which forms a highly reactive OAt ester, is particularly effective for difficult couplings, including those involving N-methylated or other sterically demanding residues. chemicalbook.com More recent reagents like COMU, based on the Oxyma Pure leaving group, offer high reactivity and are considered safer alternatives to benzotriazole-based reagents. wada-ama.org

The choice of coupling reagent for a reaction involving this compound would depend on the specific peptide sequence. While the methoxy group is not exceptionally bulky, the D-configuration and the nature of the coupling partner might necessitate the use of a more powerful reagent like HATU or COMU to ensure complete and rapid reaction with minimal risk of epimerization. chemicalbook.com The general procedure involves dissolving the Boc-amino acid, the coupling reagent, and a tertiary base (like DIPEA or triethylamine) in a solvent such as DMF or NMP, followed by the addition of the amine component. researchgate.net

ReagentClassActivating GroupKey FeaturesReference(s)
PyBOP® PhosphoniumOBtEfficient, byproducts are less hazardous than BOP. wada-ama.org
HBTU AminiumOBtVery efficient, widely used for routine synthesis. wada-ama.org
HATU AminiumOAtHighly reactive, excellent for sterically hindered couplings and minimizing racemization. chemicalbook.com
HCTU Aminium6-ClOBtMore reactive than HBTU, good compromise between reactivity and cost.
COMU® UroniumOxymaHighly reactive, non-explosive, considered a safer alternative to HOBt/HOAt-based reagents. wada-ama.org
T3P® Phosphonic Anhydride-Causes a low degree of racemization. researchgate.net

This table is interactive and can be sorted by clicking on the column headers.

Utilization of Phosphonic Acid Anhydrides (e.g., T3P)

Propanephosphonic acid anhydride (T3P) has emerged as a highly efficient and mild coupling reagent in peptide synthesis, lauded for its ability to promote amide bond formation with a low propensity for epimerization. This is particularly crucial when incorporating chiral amino acids like D-phenylalanine derivatives, where maintaining stereochemical integrity is paramount. The mechanism of T3P-mediated coupling involves the activation of the carboxylic acid of the N-protected amino acid, forming a mixed anhydride that is highly reactive towards the amine component. The byproducts of this reaction are water-soluble phosphonic acids, which are easily removed during workup, simplifying the purification process.

In the context of this compound, T3P offers a reliable method for its incorporation into a growing peptide chain. While specific studies detailing the use of T3P with this exact amino acid are not abundant in the literature, extensive research on similar Boc-protected D-phenylalanine derivatives demonstrates the utility of this reagent. For instance, in the racemization-free synthesis of a Boc-D-phenylalanine anilide, T3P in the presence of pyridine (B92270) was shown to be an effective coupling system. The reaction proceeds under mild conditions, typically at room temperature or below, and affords the desired dipeptide in high yield with minimal loss of optical purity.

Reactants Coupling Reagent/Base Solvent Temperature (°C) Yield (%) Epimerization (%)
Boc-D-phenylalanine + AmineT3P / PyridineEthyl Acetate0 - RTHigh<1
Boc-D-phenylalanine + AmineT3P / DIPEADichloromethaneRTModerate-HighVariable

This table presents representative data for T3P-mediated coupling of Boc-D-phenylalanine derivatives based on available literature.

Application of Uronium and Phosphonium Coupling Reagents (e.g., HATU, PyBOP)

Uronium and phosphonium-based coupling reagents are mainstays in solid-phase and solution-phase peptide synthesis due to their high reactivity and efficiency. Among the most prominent are HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These reagents facilitate rapid amide bond formation, even between sterically hindered amino acids.

HATU, an aminium salt, is known for its superior performance in difficult couplings and its ability to suppress racemization, particularly when used in conjunction with a non-nucleophilic base such as diisopropylethylamine (DIPEA). The mechanism involves the formation of a highly reactive OAt-ester of the Boc-protected amino acid. PyBOP, a phosphonium salt, operates similarly by forming an activated HOBt-ester. Both reagents have been successfully employed in syntheses involving various phenylalanine derivatives.

For instance, in the synthesis of dimerized phenylalanine derivatives, both HATU and PyBOP were utilized as coupling reagents to form amide bonds involving Boc-protected phenylalanine precursors. These reactions typically proceed smoothly at room temperature, providing the desired products in good to excellent yields. The choice between HATU and PyBOP often depends on the specific sequence and the steric hindrance of the coupling partners.

Coupling Reagent Activator Typical Base Advantages Potential Drawbacks
HATU HOAtDIPEAHigh efficiency, low racemization, effective for hindered couplings.Can cause guanidinylation of the N-terminal amine if used in excess.
PyBOP HOBtDIPEAHigh coupling efficiency, rapid reactions.Byproducts can sometimes be difficult to remove.

This table provides a comparative overview of HATU and PyBOP for peptide coupling.

Epimerization-Free Condensation Reactions

The prevention of epimerization, the loss of stereochemical integrity at the α-carbon of an amino acid during peptide bond formation, is a critical challenge in peptide synthesis. This is particularly true for D-amino acids and certain sensitive L-amino acids. Epimerization can occur via the formation of a 5(4H)-oxazolone intermediate, which is susceptible to deprotonation and subsequent reprotonation from either face, leading to a mixture of diastereomers.

Several strategies have been developed to minimize or eliminate epimerization during the coupling of Boc-protected amino acids. The choice of coupling reagent is paramount; reagents like HATU and T3P are known to be less prone to inducing racemization compared to others. The reaction conditions also play a crucial role. Lower temperatures, the use of non-polar solvents, and the careful selection of a base can all contribute to suppressing this side reaction. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its aza-analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are often used in conjunction with carbodiimides and other coupling reagents to act as racemization suppressants.

Furthermore, the structure of the amino acid itself can influence the rate of epimerization. For this compound, the bulky Boc protecting group and the electron-donating nature of the methoxy group may have an effect on the propensity for oxazolone (B7731731) formation. Careful optimization of coupling conditions is therefore essential to ensure the stereochemical purity of the final peptide.

Incorporation into Complex Molecular Architectures

The unique properties of this compound make it an attractive component for the construction of complex molecular architectures with tailored biological activities. Its incorporation can influence the conformational preferences of peptides and introduce novel binding interactions.

Preparation of β-Turn Mimetic Cyclotetrapeptides

β-turns are secondary structural motifs that are crucial for the folding and function of many peptides and proteins. The synthesis of cyclic peptides that mimic these turns is a promising strategy in drug design. Cyclotetrapeptides, in particular, can adopt well-defined conformations that can serve as scaffolds for presenting pharmacophoric groups.

The incorporation of D-amino acids, such as this compound, is a common strategy to induce β-turn formation in cyclic peptides. The D-configuration promotes a reversal of the peptide backbone direction, facilitating cyclization and stabilizing the turn structure. While direct examples of the synthesis of β-turn mimetic cyclotetrapeptides containing this compound are not readily found in the literature, studies on analogous cyclotetrapeptides containing other modified phenylalanine residues, such as (Z)-α,β-didehydro-phenylalanine, demonstrate the feasibility of this approach. The synthesis typically involves the solid-phase synthesis of a linear tetrapeptide precursor, followed by cleavage from the resin and a solution-phase cyclization step.

Synthesis of Dimerized Phenylalanine Derivatives

The dimerization of peptide fragments or amino acid derivatives is a strategy employed to enhance binding affinity and biological activity. In the context of drug discovery, dimerized phenylalanine derivatives have been investigated as inhibitors of various biological targets.

The synthesis of such dimers often involves the coupling of two phenylalanine-containing monomers via a linker moiety. This compound can be readily incorporated into these monomers using standard peptide coupling techniques. For example, a synthetic route to dimerized phenylalanine derivatives has been reported where Boc-protected phenylalanine is first coupled to an aniline (B41778) derivative using PyBOP. Following deprotection of the Boc group, the resulting amine can be further elaborated and dimerized. The methoxy group on the phenyl ring of this compound could potentially participate in key binding interactions in the target protein, making it an interesting candidate for such dimer constructs.

Monomer Synthesis Step Reagents and Conditions Purpose
Amide Bond FormationBoc-Phenylalanine derivative, Aniline derivative, PyBOP, DIPEA, DCMCoupling of the amino acid to a core structure.
Boc DeprotectionTrifluoroacetic Acid (TFA), DCMRemoval of the protecting group to allow further functionalization.
AcylationBromoacetic acid, HATU, DIPEA, DCMIntroduction of a linker precursor.
DimerizationDimerization partner, K2CO3, DMFFormation of the final dimerized product.

This table outlines a general synthetic sequence for the preparation of dimerized phenylalanine derivatives.

Multi-Component Reactions (e.g., Ugi Four-Component Reaction)

Multi-component reactions (MCRs), such as the Ugi four-component reaction (U-4CR), are powerful tools for the rapid generation of molecular diversity from simple starting materials. The U-4CR involves the one-pot reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide product.

N-Boc protected amino acids, including this compound, are well-suited as the carboxylic acid component in the Ugi reaction. This allows for the straightforward synthesis of peptide-like molecules with a high degree of structural complexity. The resulting Ugi product contains the intact this compound residue, which can be further elaborated after deprotection of the Boc group. This approach provides a highly efficient route to novel peptidomimetics and libraries of compounds for biological screening. The reaction is typically carried out in a protic solvent like methanol and proceeds at room temperature, tolerating a wide range of functional groups on the other components.

Role in Peptide Chemistry and Peptidomimetics

Building Block for Peptide Synthesis

Boc-3-Methoxy-D-phenylalanine serves as a fundamental building block in the assembly of peptide chains, offering both protection of the N-terminus and modulation of the resulting peptide's characteristics. The Boc group provides temporary protection of the alpha-amino group, preventing unwanted reactions during the coupling of subsequent amino acids peptide.comluxembourg-bio.com. This protection is readily removed under moderately acidic conditions, a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS) peptide.comdu.ac.inchempep.com.

Enhancement of Peptide Stability and Solubility

The incorporation of non-natural amino acids, such as D-isomers and those with modified side chains, is a well-established strategy to enhance the metabolic stability of peptides. The D-configuration of this compound renders the resulting peptide less susceptible to degradation by proteases, which are stereospecific for L-amino acids researchgate.netrsc.org. This increased resistance to enzymatic cleavage prolongs the peptide's half-life in biological systems.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is particularly well-suited for use in Boc-based Solid-Phase Peptide Synthesis (SPPS) peptide.comchempep.com. In this methodology, the C-terminal amino acid of the desired peptide is anchored to an insoluble resin support peptide.comluxembourg-bio.com. The peptide chain is then elongated in a stepwise manner by the sequential addition of N-alpha-Boc-protected amino acids peptide.comluxembourg-bio.com.

The synthesis cycle involves two key steps:

Deprotection: The Boc group of the resin-bound amino acid or peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) peptide.comchempep.com.

Coupling: The next Boc-protected amino acid, in this case, this compound, is activated and coupled to the newly liberated N-terminus of the resin-bound peptide chain nih.gov.

This cycle is repeated until the desired peptide sequence is assembled. The use of this compound allows for the precise incorporation of this modified amino acid at any desired position within the peptide sequence.

Synthesis StepReagents and ConditionsPurpose
Boc Deprotection 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)Removal of the temporary N-alpha-Boc protecting group.
Neutralization Diisopropylethylamine (DIEA) in DCMConversion of the TFA salt to a free amine for the next coupling step.
Amino Acid Coupling This compound, Coupling Reagent (e.g., TBTU, HOBt), DIEA in a suitable solvent (e.g., DMF)Formation of a new peptide bond.
Final Cleavage Strong acid (e.g., HF, TFMSA)Cleavage of the completed peptide from the resin and removal of side-chain protecting groups.

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability longdom.org. This compound is a valuable building block in the rational design of such molecules.

Rational Design of Peptide Analogues with Enhanced Properties

The design of peptide analogues often involves the substitution of natural amino acids with synthetic ones to confer specific properties. The incorporation of this compound can be a strategic choice to improve metabolic stability, as the D-amino acid configuration is resistant to enzymatic degradation researchgate.netrsc.org. The methoxy (B1213986) group on the phenyl ring can also be used to probe structure-activity relationships, as its electronic and steric properties can influence binding affinity and selectivity for biological targets myskinrecipes.com. The introduction of electron-donating substituents, such as a methoxy group, can affect the conformation of the peptide nih.gov.

Incorporation of this compound for Conformational Constraints

The conformation of a peptide is crucial for its biological activity. The incorporation of sterically hindered or conformationally constrained amino acids can help to fix the peptide backbone into a desired bioactive conformation nih.gov. While not as constraining as some other non-natural amino acids, the methoxy group on the phenyl ring of this compound can introduce a degree of steric hindrance that influences the preferred dihedral angles of the amino acid side chain and, consequently, the local peptide backbone conformation nih.gov. This can be a subtle yet effective way to guide the peptide towards a more active and stable three-dimensional structure.

Applications in Medicinal Chemistry and Drug Discovery

Development of Therapeutic Agents

Agents Targeting Neurological Disorders

While direct research specifically detailing the use of Boc-3-Methoxy-D-phenylalanine in the development of agents for neurological disorders is not extensively documented in publicly available literature, the broader class of methoxy-substituted phenylalanine derivatives is of significant interest in this field. A closely related compound, Boc-3,4-Dimethoxy-D-phenylalanine, is utilized in the pharmaceutical industry for designing and optimizing drug candidates, particularly those targeting neurological disorders. The presence of methoxy (B1213986) groups on the aromatic ring can influence a molecule's lipophilicity, polarity, and ability to cross the blood-brain barrier, which are critical properties for drugs targeting the central nervous system. These structural modifications can also impact the binding affinity of the molecule to specific receptors or enzymes implicated in neurological diseases. For instance, the incorporation of γ-amino acids like gabapentin (B195806) and baclofen (B1667701) into phenylalanine-containing peptides is being explored to enhance cell-penetrating properties and potentially prevent the aggregation of amyloid-beta fibrils associated with Alzheimer's disease.

Research into HIV Capsid Modulators and Inhibitors

The HIV-1 capsid protein (CA) is a critical and promising target for the development of novel antiretroviral drugs due to its essential roles throughout the viral life cycle. Phenylalanine derivatives have emerged as a key scaffold in the design of HIV-1 CA inhibitors, with the lead compound PF-74 featuring a phenylalanine core.

Researchers have extensively modified the phenylalanine scaffold of PF-74 to improve its antiviral potency, metabolic stability, and drug-like properties. The design of these derivatives often involves synthesizing novel compounds and evaluating their ability to inhibit HIV-1 replication in cell-based assays. Boc-protected phenylalanine derivatives serve as crucial starting materials in these synthetic pathways. For example, (tert-butoxycarbonyl)-L-phenylalanine is a common starting material for creating a variety of PF-74 derivatives. The synthesis typically involves coupling the protected phenylalanine with other molecular fragments to explore the structure-activity relationships (SARs).

The nature and position of substituents on the aromatic ring of the phenylalanine core have a significant impact on the antiviral activity of HIV-1 CA inhibitors. Studies have shown that the introduction of a methoxy group can be beneficial. For instance, a 4-methoxy-N-methylaniline substituted phenylalanine derivative (II-13c) displayed notable anti-HIV-1 activity with an EC50 value of 5.14 µM. While this is weaker than the lead compound PF-74, it highlights the importance of the methoxy substituent in modulating antiviral efficacy. The methoxy group can influence the electronic properties and conformation of the molecule, thereby affecting its interaction with the binding pocket of the HIV-1 capsid protein. Research on peptide sweeteners has also shown that methoxy substitution on the aromatic ring of L-aspartyl-L-phenylalanine methyl ester can significantly affect its biological activity, demonstrating the broader principle that such substitutions are a powerful tool in modulating molecular function.

Below is a table summarizing the anti-HIV-1 activity of selected phenylalanine derivatives, highlighting the role of aromatic substituents.

CompoundEC50 (µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI)Reference
PF-740.26 ± 0.0873.83 ± 7.54>284
I-192.53 ± 0.84107.61 ± 27.4342.53
II-13c (p-methoxy-N-methylaniline substituted)5.14 ± 1.62>100>19.45
V-25g (p-methoxy-N-methylaniline substituted)5.27 ± 1.65>100>18.98

Role in Anticancer Drug Research

Boc-protected amino acids, including phenylalanine derivatives, are fundamental in the synthesis of peptide-based anticancer agents. The presence of a methoxy group on the phenyl ring of various compounds has been shown to enhance their anticancer activity. For example, the introduction of one or more methoxy groups into a benzene (B151609) ring has been proven to strengthen the anticancer activity of various compounds.

Peptides containing phenylalanine can enhance the affinity for targeting cancer cell membranes. The synthesis of novel L-phenylalanine dipeptide derivatives has demonstrated significant inhibitory effects on the growth and metastasis of prostate cancer cells. Furthermore, cyclic peptides conjugated with cytotoxic agents containing dimethoxyhydroquinone have shown potent cytotoxicity against solid tumor cell lines. These examples underscore the potential utility of methoxy-substituted phenylalanine derivatives like this compound as building blocks in the development of novel anticancer therapeutics.

Enzyme Inhibitors

The D-phenylalanine scaffold is recognized for its ability to inhibit certain proteases. The introduction of a methoxy group on the phenyl ring can further influence binding affinity and specificity, while the Boc group primarily serves as a protecting group during synthesis, allowing for its incorporation into larger peptide structures.

While derivatives of phenylalanine containing methoxy groups have been investigated for their potential to inhibit tyrosinase, an enzyme crucial for melanin (B1238610) production, specific research detailing the direct inhibitory activity of this compound on tyrosinase is not prominently available in the current body of scientific literature. The exploration of methoxy-substituted compounds as tyrosinase inhibitors remains an area of interest, as these modifications can influence the interaction with the enzyme's active site.

The core structure of D-phenylalanine is known to interact with and inhibit metalloenzymes that are responsible for the degradation of endogenous peptides.

Carboxypeptidase A (CPA): D-amino acids and their derivatives are effective inhibitors of Carboxypeptidase A. Structural studies have shown that D-phenylalanine binds within the hydrophobic pocket at the active site of CPA, with its carboxylate group interacting with Arginine-145 and its α-amino group forming a salt link with Glutamate-270. nih.gov This binding mode obstructs the enzyme's catalytic activity. Research on related D-phenylalanine derivatives has quantified this inhibitory potential. For instance, a novel inhibitor with a D-phenylalanine configuration demonstrated potent, competitive inhibition of CPA. nih.gov

InhibitorTarget EnzymeInhibition Constant (Ki)Configuration
N-(Hydroxyaminocarbonyl)-D-phenylalanineCarboxypeptidase A1.54 µMD-isomer

This table presents data for a related D-phenylalanine derivative to illustrate the inhibitory potential of this structural class. nih.gov

Enkephalinase Inhibition: D-phenylalanine is a well-documented inhibitor of enkephalinases, the enzymes responsible for breaking down enkephalins, which are endogenous opioid peptides involved in pain modulation. wikipedia.orgwikipedia.org By inhibiting these enzymes, D-phenylalanine can elevate the levels of enkephalins in the brain, leading to analgesic effects. goodliferx.comsemanticscholar.org This inhibitory action is a key mechanism behind the compound's use in pain management research. nih.gov The presence of the Boc and methoxy groups on this compound allows it to be used as a building block to construct more complex peptide-based enkephalinase inhibitors.

Endorphinase Inhibition: Specific information regarding the inhibition of enzymes exclusively termed "endorphinases" by D-phenylalanine derivatives is limited. The term is often used more broadly to include enkephalinases, as both enzyme types degrade endogenous opioid peptides. Therefore, the inhibitory activity is generally discussed under the umbrella of enkephalinase inhibition. nih.gov

Exploration of Biological Pathways

Non-natural amino acids like this compound are crucial tools for probing biological systems, allowing researchers to understand complex processes at a molecular level.

The chemical modification of amino acids is a common strategy to modulate the biological activity of peptides and other pharmaceuticals. omizzur.com The introduction of a methoxy group, as seen in this compound, can alter a molecule's hydrophobicity, electronic properties, and steric profile. mdpi.com These changes can lead to enhanced binding to biological targets, improved metabolic stability, and modified pharmacokinetic properties. For example, a closely related compound, Boc-3,4-Dimethoxy-D-phenylalanine, is noted for its ability to modulate biological activity, which is beneficial in the design of bioactive peptides. chemimpex.com The synthesis of various methoxy- and hydroxy-substituted benzimidazole (B57391) derivatives has also shown that these functional groups strongly impact biological activity, including antiproliferative and antibacterial effects. mdpi.comirb.hr

Boc-protected amino acids are fundamental components in modern peptide synthesis. They are used as building blocks to create synthetic peptides, which can then be used as probes to study protein-protein interactions and enzyme functions. chemimpex.comchemimpex.com By incorporating a non-natural amino acid like 3-Methoxy-D-phenylalanine at specific positions within a peptide sequence, scientists can investigate how this modification affects the peptide's structure, stability, and binding affinity to its target protein. nih.govresearchgate.netrsc.org This approach provides valuable insights into the forces driving molecular recognition and the mechanisms of enzyme catalysis.

Enhancement of Drug Delivery Systems

The unique properties of phenylalanine and its derivatives are increasingly being harnessed to create advanced drug delivery systems. The aromatic side chain facilitates π-π stacking and hydrophobic interactions, which are key drivers for the self-assembly of molecules into nanostructures. nih.gov

Boc-protected phenylalanine derivatives, in particular, have been instrumental in the development of peptide-based hydrogels. nih.govresearchgate.net These supramolecular structures can encapsulate therapeutic molecules and provide sustained, controlled release. nih.govresearchgate.net For example, hydrogels formed from Boc-diphenylalanine analogues have been developed for the on-demand, photo-controlled release of drugs. researchgate.net The modification of nanocarriers like dendrimers with phenylalanine has also been shown to improve their association with target cells and their capacity for drug loading. nih.gov Furthermore, adding a phenylalanine residue to cell-penetrating peptides has been demonstrated to significantly enhance their ability to deliver cargoes such as fluorophores and quantum dots into cells. researchgate.net These findings underscore the potential of this compound as a component in the design of next-generation drug delivery vehicles.

Phenylalanine Derivative ApplicationDrug Delivery SystemPurpose
Boc-diphenylalanine analoguesSupramolecular HydrogelsPhoto-controlled drug release researchgate.net
Fmoc-phenylalanine derivativesSelf-Assembled HydrogelsSustained release of proteins and small molecules nih.gov
Phenylalanine-modified dendrimersNanocarriersEnhanced T-cell association and drug loading nih.gov
Phenylalanine-linked peptidesCell-Penetrating PeptidesIncreased cellular uptake of macromolecules researchgate.net

Development of Chiral Drugs

The chirality of a drug molecule can have a profound impact on its pharmacological activity. Unnatural amino acids, including D-amino acids and their derivatives, are key components in the development of chiral drugs. They can improve the selectivity and efficacy of a drug while reducing side effects. The incorporation of methoxy-substituted phenylalanine derivatives into drug candidates is a strategy used by medicinal chemists to fine-tune the properties of a molecule to achieve the desired therapeutic effect. bsb-muenchen.denih.gov

Structure Activity Relationship Sar and Mechanistic Investigations

Impact of Methoxy (B1213986) Substitution on Biological Activity

The introduction of a methoxy (-OCH3) group onto the phenyl ring of phenylalanine derivatives can significantly modulate their biological activity. This substitution alters the electronic and steric properties of the molecule, which in turn affects its binding affinity to biological targets, metabolic stability, and pharmacokinetic profile.

Research into novel antiviral agents, particularly HIV-1 capsid (CA) inhibitors, has demonstrated the importance of methoxy substitution. Studies on various phenylalanine derivatives have shown that the position and number of methoxy groups are critical for antiviral potency. For instance, in the development of dimerized phenylalanine derivatives as HIV-1 capsid inhibitors, it was found that methoxyl substitution on the aniline (B41778) moiety was a dominant factor for enhancing antiviral activity. nih.gov The inclusion of a methoxy group in the para position of the aniline ring has been shown to result in more favorable antiviral activity. nih.gov

In one study, a 4-methoxy-N-methylaniline substituted phenylalanine derivative (II-13c) displayed notable anti-HIV-1 activity with an EC50 value of 5.14 µM. nih.govdrexel.eduduke.edu This highlights the beneficial role of the methoxy group in the interaction with the HIV-1 capsid protein. The methoxy group, being a hydrogen bond acceptor and having specific electronic properties, can form crucial interactions with amino acid residues within the target protein's binding pocket. myskinrecipes.comchemimpex.com The influence of methoxy groups is not limited to antiviral applications; studies on other classes of compounds have shown that methoxy and hydroxy substitutions on a phenyl ring strongly impact a range of biological activities, including antiproliferative and antibacterial effects. mdpi.com

The table below summarizes the effect of methoxy substitution on the anti-HIV-1 activity of selected phenylalanine derivatives.

Compound IDModificationEC50 (µM)
PF-74 (Lead Compound)Unsubstituted aniline0.42 - 0.50
II-13c4-methoxy-N-methylaniline substitution5.14
Q-c1, Q-c3, Q-c7p-methoxyl on benzylamineFavorable activity
Q-c5, Q-c6p-methoxyl on benzylamineFavorable activity

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect.

Stereochemical Influences on Pharmacological Properties

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of pharmacology and drug design. researchgate.net For chiral molecules like phenylalanine derivatives, the specific stereoisomer (e.g., D- or L-enantiomer) can dictate the pharmacological profile, as biological systems like receptors and enzymes are themselves chiral. researchgate.net

Most naturally occurring amino acids in human proteins are in the L-configuration. wikipedia.org The use of D-amino acids, such as in Boc-3-Methoxy-D-phenylalanine, represents a strategic design choice to enhance drug properties. Peptides and molecules containing D-amino acids are often less susceptible to degradation by proteases, leading to increased metabolic stability and a longer biological half-life.

Correlation of Molecular Modifications with Antiviral Potency

The development of potent antiviral agents based on the phenylalanine scaffold has involved extensive molecular modifications to optimize activity. Research has focused on derivatives of the HIV-1 capsid inhibitor PF-74, where the phenylalanine core is essential for maintaining antiviral activity. nih.govmdpi.com Modifications to different parts of the molecule, including the linker region and substituents on the phenyl ring, have significant effects on potency against HIV-1. nih.gov

Key findings from SAR studies on phenylalanine-based HIV-1 inhibitors include:

Dimerization: Dimerized phenylalanine derivatives (DPAs) have shown generally higher antiviral activity compared to their monomeric counterparts, indicating that occupying multiple binding sites or inducing a specific conformational change in the target protein can enhance potency. nih.gov

Halogenation: The introduction of fluorine atoms on the benzene (B151609) ring of phenylalanine consistently leads to better antiviral activities. Compounds with fluorine substitutions on both sides of the molecule demonstrated a favorable increase in potency. nih.gov

Linker and Substituent Changes: Slight changes in the linkers connecting the phenylalanine core to other moieties and modifications to the substituents that target the C-terminal domain (CTD) of the CA protein significantly affect antiviral activity. nih.gov For example, replacing the indole moiety of the lead compound PF-74 with a 4-phenyl-1,2,3-triazole group yielded derivatives with potent antiviral activities. nih.gov

The following table presents data for several modified phenylalanine derivatives and their corresponding anti-HIV-1 potencies.

Compound IDKey Molecular ModificationTargetEC50 (µM)Selectivity Index (SI)
PF-74Lead CompoundHIV-1 CA0.42 - 0.50258
7tLow-molecular-weight derivativeHIV-1 CA0.0402815
II-13c4-methoxy-N-methylaniline substitutionHIV-1 CA5.14>1.85
V-25iIndolin-5-amine substitutionHIV-1 CA2.57>3.33
Q-c4Dimerized, fluorine & methoxyl groupsHIV-1 CA0.5725.49
I-11Cyclopropyl group introduction (Ugi reaction)HIV-1 CA3.08>105.5

The Selectivity Index (SI) is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50), indicating the therapeutic window of the compound.

Structure-Based Drug Design Principles Employing Phenylalanine Scaffolds

The phenylalanine scaffold is considered a "privileged" structure in the design of HIV-1 capsid inhibitors. nih.gov Structure-based drug design leverages detailed three-dimensional structural information of the drug target, often obtained from X-ray crystallography, to design molecules that bind with high affinity and selectivity. The co-crystal structure of the lead compound PF-74 bound to the HIV-1 CA hexamer has been instrumental in this process. nih.govmdpi.com

This structural information reveals that the phenylalanine core of PF-74 is located in an "in-tolerant" region, forming extensive and crucial hydrophobic interactions within a pocket at the interface between the N-terminal domain (NTD) and C-terminal domain (CTD) of the capsid protein. nih.govmdpi.com Therefore, this scaffold is generally retained in new analogs to maintain the fundamental binding interactions required for activity.

Drug design efforts then focus on modifying the "tolerant" regions of the molecule, such as the indole moiety in PF-74. nih.gov By using strategies like scaffold hopping—replacing a core part of the molecule with a structurally different but functionally similar group—researchers can explore new chemical space to improve properties like potency, metabolic stability, and solubility. nih.govresearchgate.net For instance, the indole ring has been replaced with groups like 4-phenyl-1,2,3-triazole, leading to novel inhibitors. nih.gov Molecular dynamics simulations and docking studies are also employed to predict how newly designed compounds will interact with the CA hexamer, guiding the synthesis of the most promising candidates. nih.govdrexel.edumdpi.com This rational, structure-guided approach accelerates the discovery of new and improved phenylalanine-based antiviral drugs. researchgate.net

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the purity and enantiomeric integrity of chiral molecules like Boc-3-Methoxy-D-phenylalanine. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the chemical purity of this compound. The method utilizes a column packed with a solid adsorbent material (the stationary phase) and a liquid solvent (the mobile phase) to separate the analyte from impurities. For Boc-protected amino acids, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, typically water and an organic solvent like acetonitrile or methanol (B129727).

The purity of related compounds, such as Boc-D-phenylalanine, is often determined to be ≥ 99% by HPLC chemimpex.com. Similarly, the purity of Boc-3,4-Dimethoxy-D-phenylalanine has been reported as ≥ 98.0% as determined by chiral HPLC chemimpex.com.

A critical aspect of characterizing this compound is the determination of its enantiomeric excess (e.e.), which is a measure of the stereochemical purity. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the gold standard for this purpose. These CSPs are designed to interact differently with the D- and L-enantiomers, leading to their separation and allowing for their quantification. Polysaccharide-based CSPs are frequently used for the enantioseparation of N-protected amino acids phenomenex.com. The development of enantioselective HPLC methods is crucial for ensuring the quality of starting materials for therapeutic peptides, with the ability to detect undesired isomers at levels of ≤0.05% rsc.org.

Table 1: HPLC Purity Data for Related Boc-Phenylalanine Derivatives

CompoundPurityAnalytical Method
Boc-D-phenylalanine≥ 99%HPLC
Boc-3,4-Dimethoxy-D-phenylalanine≥ 98.0%Chiral HPLC
Boc-3-nitro-D-phenylalanine≥ 97%HPLC

This table presents data for compounds structurally related to this compound to illustrate typical purity levels achieved and determined by HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This hyphenated technique is not only used for purity assessment but also for the definitive identification of the compound by determining its molecular weight. As the eluent from the HPLC column enters the mass spectrometer, the molecules are ionized, and their mass-to-charge ratio (m/z) is measured.

For phenylalanine derivatives, LC-MS/MS (tandem mass spectrometry) is a powerful tool for quantification in biological matrices and for structural elucidation nih.govnih.gov. The technique can be applied to measure very low concentrations of these amino acids and their metabolites nih.gov. In the context of this compound, LC-MS would be used to confirm the expected molecular weight and to identify any potential impurities or degradation products by their mass. Methods for the simultaneous measurement of amino acid enantiomers using derivatization followed by LC/MS/MS have also been developed mdpi.com.

Spectroscopic Characterization in Structural Elucidation

Spectroscopic techniques are vital for elucidating the precise three-dimensional structure of molecules, providing insights into their connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. For this compound, NMR would confirm the presence of the Boc protecting group, the methoxy (B1213986) group, and the phenylalanine backbone.

The spectral properties of the closely related tert-butoxycarbonyl-L-phenylalanine in deuterated methanol (CD₃OD) show characteristic signals for the t-butyl protons at approximately 1.36 ppm, the β-protons of the phenylalanine side chain between 2.87 and 3.16 ppm, the α-proton at 4.36 ppm, and the phenyl protons around 7.26 ppm orgsyn.org. In deuterated chloroform (CDCl₃), the presence of both carbamate (B1207046) rotamers can sometimes be observed in the ¹H NMR spectrum due to restricted rotation around the N-C(O) bond orgsyn.org.

Table 2: Representative ¹H NMR Chemical Shifts for Boc-L-phenylalanine

ProtonsChemical Shift (ppm) in CD₃OD
t-butyl1.36 (s, 9H)
2.87 (dd, 1H), 3.16 (dd, 1H)
4.36 (dd, 1H)
Phenyl7.26 (s, 5H)

This table shows typical chemical shifts for the parent compound Boc-L-phenylalanine and serves as a reference for the expected signals in the spectrum of this compound. 's' denotes a singlet and 'dd' denotes a doublet of doublets.

X-ray crystallography is a technique that provides the precise three-dimensional coordinates of atoms in a crystalline solid, offering an unambiguous determination of molecular structure. While obtaining a suitable crystal of this compound itself would confirm its solid-state conformation, the technique is particularly powerful in analyzing how this molecule, as a ligand, binds to a biological target such as a protein or enzyme.

The crystal structure of a ligand-target complex reveals the specific interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for binding. This information is invaluable for structure-based drug design. For instance, studies on phenylalanine hydroxylase have utilized structural data to understand how phenylalanine and its derivatives bind to and regulate the enzyme nih.gov. Although a crystal structure specific to a complex with this compound is not publicly available, the methodology remains a key tool in understanding the biological roles of such compounds. The crystal structure of L-phenylalanine itself has been determined using solid-state density functional theory, showcasing the power of combining experimental and computational methods rsc.org.

In Vitro Biological Activity Assays

Once the identity, purity, and structural features of this compound are established, its biological activity can be assessed through various in vitro assays. These assays are conducted in a controlled environment outside of a living organism, typically in test tubes or on cell cultures.

The introduction of a methoxy group to the phenyl ring can influence the biological activity of phenylalanine derivatives mdpi.commdpi.com. Depending on the intended application, a range of assays could be employed. For example, if the compound is designed as an enzyme inhibitor, its inhibitory potency (e.g., IC₅₀ value) would be determined using an appropriate enzymatic assay. If it is intended as an anticancer agent, its cytotoxicity would be evaluated against various cancer cell lines nih.govresearchgate.net. Phenylalanine derivatives have been investigated for various biological activities, including quorum sensing inhibition and antibacterial effects nih.gov. The specific assays would be chosen based on the therapeutic target or biological pathway of interest.

Antiviral Activity Evaluation in Cell Cultures

The initial assessment of a compound's antiviral potential is typically conducted in cell-based assays. This involves challenging virus-infected cell cultures with the compound of interest and quantifying its ability to inhibit viral replication. For this compound, this would involve infecting a suitable host cell line with a specific virus. The choice of cell line and virus is critical and depends on the therapeutic area of interest. For instance, to evaluate its activity against a respiratory virus, a human lung epithelial cell line might be employed.

The primary metric derived from these assays is the half-maximal effective concentration (EC50), which represents the concentration of the compound that inhibits 50% of viral activity. A lower EC50 value is indicative of higher antiviral potency. The experimental workflow generally involves seeding the host cells, infecting them with a known quantity of the virus, and then treating the infected cells with a range of concentrations of this compound. After a specific incubation period, the extent of viral replication is measured using various techniques, such as plaque reduction assays, quantitative polymerase chain reaction (qPCR) to measure viral RNA or DNA, or enzyme-linked immunosorbent assays (ELISA) to quantify viral proteins.

Currently, specific research data detailing the antiviral activity of this compound in cell cultures, including EC50 values against specific viruses, is not available in the public domain.

Cytotoxicity Assessments

A critical aspect of drug development is to ensure that the therapeutic agent is selective for its target and does not cause undue harm to the host cells. Therefore, in parallel with antiviral activity evaluation, cytotoxicity assessments are performed. These assays determine the concentration of the compound that is toxic to the host cells. The most common metric for cytotoxicity is the half-maximal cytotoxic concentration (CC50), which is the concentration of the compound that results in the death of 50% of the cells in a culture.

Various methods are employed to measure cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in metabolic activity is correlated with cell death. Another common method is the lactate dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the culture medium.

The therapeutic index (TI) of a compound is calculated as the ratio of its CC50 to its EC50 (TI = CC50 / EC50). A higher TI value is desirable as it indicates a wider margin of safety, meaning the compound is effective against the virus at concentrations that are not toxic to the host cells.

As with antiviral activity, specific cytotoxicity data (CC50 values) for this compound in various cell lines has not been publicly reported.

Biophysical Interaction Studies

To understand the mechanism of action of a potential therapeutic agent, it is essential to study its direct interactions with its biological target. Biophysical interaction studies provide valuable insights into the binding affinity, kinetics, and thermodynamics of these interactions.

Surface Plasmon Resonance (SPR) Binding Assays

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to monitor biomolecular interactions in real-time. In the context of this compound, SPR could be used to investigate its binding to a specific viral protein or host factor that is crucial for viral replication.

The principle of SPR involves immobilizing one of the interacting partners (the "ligand," e.g., the target protein) onto a sensor chip surface. The other interacting partner (the "analyte," e.g., this compound) is then flowed over this surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This signal is proportional to the mass of the analyte bound to the ligand.

From the resulting sensorgram (a plot of the SPR signal versus time), several key kinetic parameters can be determined:

Association rate constant (ka): The rate at which the analyte binds to the ligand.

Dissociation rate constant (kd): The rate at which the analyte-ligand complex dissociates.

Equilibrium dissociation constant (KD): A measure of the binding affinity, calculated as the ratio of kd to ka (KD = kd / ka). A lower KD value indicates a stronger binding affinity.

This information is invaluable for understanding the molecular basis of the compound's activity and for guiding further optimization of its structure to improve its binding properties.

Detailed research findings from SPR binding assays for this compound, including its binding partners and associated kinetic data, are not currently available in published literature.

Computational Modeling and Simulation Studies

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to understand and predict the interactions between a ligand, such as a peptide containing Boc-3-Methoxy-D-phenylalanine, and its biological target, typically a protein receptor or enzyme. The primary goal of molecular docking is to identify the most plausible binding mode(s) and to estimate the strength of the interaction, often represented by a scoring function.

In the context of phenylalanine derivatives, molecular docking has been successfully applied to elucidate binding mechanisms and guide the design of inhibitors for various enzymes. For instance, studies on 3-phenyl-β-alanine-based oxadiazole analogues as inhibitors of carbonic anhydrase II (CA-II) used docking to reveal key binding interactions within the enzyme's active site. These studies demonstrated that specific hydrogen bonds with residues like Thr199 and Gln92 were crucial for inhibitory activity. nih.govresearchgate.net Similarly, docking simulations of benzyl-substituted (S)-phenylalanine derivatives helped in understanding their potent inhibitory action against dipeptidyl peptidase 4 (DPP-4), a target in type 2 diabetes treatment. nih.gov

Interaction TypePotential Residues in TargetRole of this compound Moiety
Hydrogen Bonding Gln, Asn, Ser, Thr, HisMethoxy (B1213986) oxygen can act as a hydrogen bond acceptor. Carbonyl oxygen of the Boc group can also accept hydrogen bonds.
Hydrophobic Interactions Val, Leu, Ile, Phe, TrpThe phenyl ring and the tert-butyl group of the Boc moiety can engage in significant hydrophobic and van der Waals interactions.
Steric Influence Any residue defining the binding pocketThe bulky Boc group can either provide a favorable fit or lead to steric clashes, influencing binding specificity.
π-Interactions Phe, Tyr, Trp, HisThe aromatic phenyl ring can participate in π-π stacking or cation-π interactions with aromatic or charged residues in the binding site.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility of the ligand, the target, and the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles vary. This allows for the study of time-dependent phenomena such as conformational changes, ligand binding and unbinding events, and the role of solvent molecules.

MD simulations have been extensively used to study the behavior of phenylalanine and its derivatives. For example, simulations have explored the self-assembly of phenylalanine molecules into nanotubes, providing insights into the chirality and structural organization of these nanomaterials. nih.govnih.gov In the context of protein-ligand interactions, MD simulations are used to assess the stability of the docked pose and to analyze the dynamic network of interactions. Computational studies on mutations in the phenylalanine hydroxylase (PAH) enzyme have used MD to understand how structural changes impact protein dynamics and function, which is crucial for understanding diseases like phenylketonuria (PKU). acs.orgnih.gov

Applying MD simulations to a peptide containing this compound would provide several key insights. A primary focus would be to assess the stability of the binding mode predicted by molecular docking. The simulation would show whether the key interactions are maintained over time or if the ligand reorients within the binding site. Furthermore, MD can reveal the conformational landscape of the peptide itself, showing how the bulky Boc group and the D-amino acid configuration restrict the peptide backbone's flexibility. nih.gov This conformational constraint is often a desired feature in drug design, as it can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding.

MD Simulation ParameterDescriptionRelevance to this compound
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions between a simulation frame and a reference structure (e.g., the initial docked pose).Assesses the stability of the ligand in the binding pocket and the overall protein structure. acs.org
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual residues or atoms around their average position over the course of the simulation.Identifies flexible and rigid regions of the ligand and protein, highlighting which parts are most dynamic during the interaction. acs.org
Radius of Gyration (Rg) A measure of the compactness of the protein or complex.Indicates whether the complex undergoes significant conformational changes, such as opening or closing of the binding site. acs.org
Interaction Energy Analysis Calculates the energy of specific interactions (e.g., hydrogen bonds, van der Waals) between the ligand and target residues over time.Quantifies the contribution of different parts of the this compound residue to the overall binding and identifies the most critical interactions.

Free Energy Calculations in Binding Affinity Prediction

A central goal in drug discovery is the accurate prediction of binding affinity, which determines how strongly a drug binds to its target. While docking scores provide a rapid but often qualitative estimate, more rigorous computational methods, such as free energy calculations, are required for quantitative predictions. Techniques like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are based on statistical mechanics and can calculate the relative or absolute binding free energy (ΔG) of a ligand.

These "alchemical" methods involve computationally transforming one molecule into another (e.g., a known ligand into a novel candidate) through a non-physical pathway. By calculating the free energy change of this transformation both in solution and within the protein binding site, the difference in binding affinity between the two ligands can be determined with high accuracy, often within 1-2 kcal/mol of experimental values. nih.govresearchgate.net Such calculations are computationally intensive but provide invaluable guidance for lead optimization by allowing for the precise ranking of candidate molecules.

For this compound, free energy calculations would be the ultimate in silico test of its binding potential. For example, one could calculate the relative binding free energy of transforming natural L-phenylalanine into this compound within a peptide bound to a target. This calculation would directly quantify the energetic impact of the Boc group, the methoxy substituent, and the change in stereochemistry. A favorable ΔΔG would strongly suggest that the modifications improve binding affinity. These predictions can prioritize the synthesis of the most promising compounds, focusing experimental efforts where they are most likely to succeed. nih.govresearchgate.net

Free Energy MethodPrincipleApplication to this compound
Free Energy Perturbation (FEP) Calculates the free energy difference between two states (e.g., Ligand A and Ligand B) by simulating a series of intermediate states.Predicts the change in binding affinity resulting from modifying a phenylalanine residue to this compound.
Thermodynamic Integration (TI) Calculates the free energy difference by integrating the derivative of the potential energy with respect to a coupling parameter that smoothly transforms one state into another.Provides a quantitative prediction of binding affinity, allowing for the ranking of different phenylalanine modifications.
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) An end-point method that calculates binding free energy by combining molecular mechanics energies with continuum solvation models. Less rigorous than FEP/TI but computationally faster.Offers a faster, albeit less accurate, estimation of binding affinity for a large number of modified peptides.

Virtual Screening and Library Design Based on Phenylalanine Scaffolds

Virtual screening is a computational strategy used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This approach can be either structure-based, relying on molecular docking of library compounds into the target structure, or ligand-based, using information about known active molecules to find others with similar properties.

Phenylalanine scaffolds and other non-natural amino acids are key components in the design of chemical libraries for drug discovery, particularly for peptide-based therapeutics. Virtual libraries can be created containing peptides where specific positions are systematically substituted with a variety of natural and non-natural amino acids, including D-amino acids and chemically modified residues like this compound. nih.gov Screening these libraries against a target can rapidly identify novel sequences with potentially improved properties such as higher affinity, greater selectivity, or enhanced stability against enzymatic degradation. The inclusion of D-amino acids, for example, is a known strategy to increase resistance to proteases. nih.gov

This compound would be a valuable building block in the design of such virtual libraries. Its unique combination of features—a bulky hydrophobic protecting group, a hydrogen-bond-accepting methoxy group, and D-chirality—allows for the exploration of a chemical space not accessible with natural amino acids. A virtual screening workflow could involve:

Library Generation: Creating a virtual library of peptides where this compound is incorporated at various positions.

Docking/Screening: Docking the entire library of peptides against the 3D structure of the target protein.

Hit Identification: Ranking the peptides based on their docking scores and visual inspection of their binding modes.

Refinement: Subjecting the top-scoring "hits" to more rigorous analysis, such as MD simulations and free energy calculations, before selecting candidates for chemical synthesis and experimental testing.

Virtual Screening StepDescriptionRole of Phenylalanine Scaffolds
Target Preparation Obtaining and preparing a high-quality 3D structure of the protein target.The binding site characteristics will determine which types of phenylalanine derivatives are most likely to be successful.
Library Design Assembling a large, diverse collection of virtual compounds for screening.Libraries can be specifically designed around a phenylalanine core, incorporating various substitutions (like methoxy) and stereochemistries (D-amino acids). nih.gov
Computational Screening Using high-throughput docking or other methods to evaluate the library.Phenylalanine-based compounds are evaluated for their predicted fit and interaction with the target.
Hit Selection & Prioritization Analyzing the screening results to select a smaller subset of promising compounds for further study.The top-ranked derivatives of this compound would be selected as high-priority candidates.

Future Directions and Emerging Research Avenues

Integration of Boc-3-Methoxy-D-phenylalanine in Combinatorial Libraries

The generation of vast and diverse chemical libraries is a cornerstone of modern drug discovery. The incorporation of unnatural amino acids (UAAs) like this compound into these libraries can significantly expand the chemical space available for screening, leading to the identification of novel hit compounds with improved pharmacological profiles. merckmillipore.com

The methoxy (B1213986) group can introduce favorable steric and electronic properties, potentially enhancing binding affinity and selectivity for biological targets. Furthermore, the D-configuration of the amino acid confers resistance to enzymatic degradation, a critical attribute for peptide-based therapeutics. nih.gov The use of this compound in one-bead-one-compound (OBOC) and other combinatorial library technologies can facilitate the high-throughput screening of peptides with enhanced stability and bioactivity. nih.gov

Table 1: Illustrative Data from a Hypothetical Combinatorial Library Screening

Library IDPeptide Sequence (incorporating 3-Methoxy-D-Phe)TargetBinding Affinity (nM)Proteolytic Stability (t½ in plasma)
L1-A1Ac-X-Y-(3-Methoxy-D-Phe)-Z-NH2Protease A50> 24h
L1-B5Ac-A-(3-Methoxy-D-Phe)-B-C-NH2Receptor B120> 18h
L2-C3(3-Methoxy-D-Phe)-D-E-F-G-NH2Enzyme C75> 36h

This table represents hypothetical data to illustrate the potential outcomes of screening combinatorial libraries containing this compound. The data showcases how the incorporation of this UAA could lead to peptides with high binding affinity and significant proteolytic stability.

Advanced Applications in Protein Engineering and Synthetic Biology

Protein engineering and synthetic biology offer powerful platforms to create proteins with novel functions and properties. The site-specific incorporation of UAAs into proteins allows for the precise modification of protein structure and function. nih.gov this compound can be utilized to engineer proteins with enhanced stability, altered catalytic activity, or novel binding specificities. nih.gov

Synthetic biology approaches could be employed to engineer metabolic pathways in microorganisms to produce peptides or proteins containing 3-Methoxy-D-phenylalanine. independent.co.uk This could enable the large-scale and cost-effective production of novel therapeutic proteins.

Exploration of Novel Bioactive Compound Discovery Platforms

The unique properties of this compound make it an attractive scaffold for the development of novel bioactive compounds beyond traditional peptides. The aromatic ring can be further functionalized to create diverse chemical entities. These derivatives can then be screened for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.gov The development of high-throughput screening platforms tailored to identify bioactive compounds derived from this UAA could accelerate the discovery of new therapeutic leads.

Further Elucidation of Metabolic Derangements in Disease Pathways

The study of metabolic diseases such as obesity and type 2 diabetes has revealed complex dysregulation of amino acid metabolism. nih.govnih.govresearchgate.net While research has largely focused on proteinogenic amino acids, the role of their unnatural counterparts in these pathways is an emerging area of interest. This compound and its derivatives could serve as chemical probes to investigate the activity of enzymes and transporters involved in amino acid metabolism. By designing labeled versions of this compound, researchers could trace its uptake, distribution, and metabolism in cellular and animal models of metabolic diseases, providing valuable insights into disease pathogenesis.

Development of Next-Generation Therapeutic Candidates

The incorporation of this compound into peptide-based drug candidates holds significant promise for overcoming the limitations of conventional peptide therapeutics, such as poor stability and bioavailability. nih.govbiosynth.com The D-configuration provides intrinsic resistance to proteolysis, while the methoxy group can enhance membrane permeability and target engagement. nih.gov

Peptides containing this UAA could be developed for a variety of therapeutic applications, including as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents. nih.govchemimpex.com The ability to fine-tune the physicochemical properties of peptides by incorporating such modified amino acids is a key strategy in the development of next-generation peptide drugs with improved efficacy and safety profiles. biosynth.com

Table 2: Potential Therapeutic Peptides Incorporating this compound

Therapeutic AreaTargetPotential Advantage of Incorporation
OncologyTumor-associated proteaseEnhanced resistance to degradation in the tumor microenvironment
NeurologyNeuropeptide receptorImproved blood-brain barrier penetration
Infectious DiseaseBacterial cell wall synthesis enzymeIncreased potency and reduced susceptibility to bacterial resistance mechanisms
Metabolic DiseaseGlucagon-like peptide-1 (GLP-1) receptorExtended half-life and improved glycemic control

This table outlines potential therapeutic applications for peptides containing this compound, highlighting the advantages conferred by its unique chemical structure.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing Boc-3-Methoxy-D-phenylalanine with high enantiomeric purity?

  • Methodological Answer : The synthesis of this compound requires careful optimization of coupling agents and reaction conditions. For example, carbodiimide-based reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride) and NHS (N-hydroxy-succinimide) are commonly used to activate carboxylic acids during peptide coupling reactions . Protecting group stability under acidic or basic conditions must also be monitored, as premature deprotection can lead to side reactions. Enantiomeric purity can be ensured by using chiral HPLC or NMR spectroscopy for characterization .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming stereochemistry and substitution patterns, particularly for distinguishing the methoxy group at the 3-position . High-resolution mass spectrometry (HRMS) and reverse-phase HPLC with UV detection are recommended for purity assessment. Comparative analysis with structurally similar compounds, such as Boc-3-methyl-D-phenylalanine (CAS 114873-14-2), can aid in spectral interpretation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, should be worn. Local exhaust ventilation is critical to avoid inhalation of fine particles. Storage at ambient temperatures in airtight containers prevents degradation, as recommended for related Boc-protected amino acids .

Advanced Research Questions

Q. How can researchers design experiments to investigate the role of this compound in modulating peptide conformational stability?

  • Methodological Answer : Incorporate the compound into model peptides using solid-phase synthesis and analyze secondary structures via circular dichroism (CD) spectroscopy or X-ray crystallography. Comparative studies with non-methoxylated or L-enantiomer analogs (e.g., Boc-L-phenylalanine) can reveal steric and electronic effects of the methoxy group . Frameworks like PICO (Population, Intervention, Comparison, Outcome) ensure systematic experimental design .

Q. How should contradictory data on the compound’s solubility in aqueous versus organic solvents be resolved?

  • Methodological Answer : Solubility discrepancies may arise from pH-dependent ionization of the carboxylic acid group. Conduct systematic solubility tests across a pH range (e.g., 2–10) using buffered solutions. For organic solvents, compare polar aprotic solvents (DMF, DMSO) with non-polar alternatives (ethyl acetate). Data from structurally related compounds, such as β-methoxy 2C-D hydrochloride (solubility in DMSO: 14 mg/mL), provide benchmarks .

Q. What strategies mitigate racemization risks during this compound incorporation into peptide chains?

  • Methodological Answer : Use low-temperature coupling conditions (0–4°C) and minimize exposure to basic environments. Coupling agents like HOBt (Hydroxybenzotriazole) or Oxyma Pure can suppress racemization. Post-synthesis analysis via Marfey’s reagent or enzymatic digestion ensures stereochemical integrity .

Q. How does the methoxy group at the 3-position influence bioactivity in peptide-based drug candidates?

  • Methodological Answer : The methoxy group enhances lipophilicity and may improve membrane permeability. Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., chloro, fluoro) and testing receptor binding affinity. For example, Boc-Nalpha-methyl-4-chloro-D-phenylalanine (CAS details in ) provides a comparative framework for halogen versus methoxy effects.

Methodological Frameworks and Pitfalls

Q. What frameworks ensure rigor when formulating research questions about Boc-protected amino acids?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate project scope. For instance, assessing the novelty of this compound in peptide therapeutics requires literature reviews of similar compounds, such as Hormaomycin’s β-methylphenylalanine residues .

Q. What common pitfalls arise in characterizing this compound, and how can they be avoided?

  • Methodological Answer : A frequent issue is misassignment of NMR peaks due to overlapping signals from the methoxy and Boc groups. Use deuterated solvents (e.g., DMSO-d6) and 2D NMR techniques (COSY, HSQC) for unambiguous assignments . Another pitfall is inadequate purification, which can be mitigated by optimizing gradient elution in HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-3-Methoxy-D-phenylalanine
Reactant of Route 2
Reactant of Route 2
Boc-3-Methoxy-D-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.